Imidazole hydroiodide

Description

Overview of Imidazole (B134444) Derivatives in Advanced Chemical Systems

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. jchemrev.comjournalijcar.org First synthesized by Heinrich Debus in 1858, this heterocyclic scaffold is a cornerstone in both biological systems and synthetic chemistry. nih.govijpsjournal.com Its derivatives are integral to a vast array of applications, demonstrating remarkable versatility. rsc.orgrsc.org

In medicinal chemistry , the imidazole ring is considered a "privileged structure" due to its presence in numerous pharmacologically active compounds. ijpsjournal.combohrium.com It is a key component of the essential amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govwikipedia.orgisca.me This biological prevalence has inspired the development of a multitude of synthetic imidazole-containing drugs with a wide spectrum of therapeutic activities, including antifungal, anticancer, and antihypertensive properties. nih.govisca.menih.gov The ability of the imidazole nucleus to engage in hydrogen bonding and act as a proton donor or acceptor is central to its role in enzymatic catalysis and molecular recognition at biological targets. ijpsjournal.comresearchgate.net

In materials science , imidazole derivatives are fundamental building blocks for creating advanced functional materials. lifechemicals.comnumberanalytics.com They are used to develop polymers with high thermal stability and ionic conductivity. numberanalytics.com Furthermore, imidazole-based compounds are investigated for optical applications, such as dyes in solar cells and components of organic light-emitting diodes (OLEDs). rsc.org Their ability to coordinate with metal ions also makes them useful as complexing agents and for engineering the surfaces of metal nanoparticles. lifechemicals.com

In catalysis , derivatives of imidazole are employed in several capacities. They can act as organocatalysts for various reactions, such as ester hydrolysis. lifechemicals.com More significantly, they are precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands for transition metal catalysts that have revolutionized fields like olefin metathesis. lifechemicals.comnumberanalytics.com

The broad utility of imidazole derivatives is summarized in the table below.

| Field of Application | Specific Roles of Imidazole Derivatives |

| Medicinal Chemistry | Core scaffold in antifungal, anticancer, antihypertensive drugs; mimics biological structures like histidine. nih.govijpsjournal.comisca.me |

| Materials Science | Building blocks for thermally stable polymers, ionic liquids, dyes for solar cells, and OLEDs. rsc.orgnumberanalytics.com |

| Catalysis | Precursors to N-heterocyclic carbene (NHC) ligands; organocatalysts. lifechemicals.comnumberanalytics.com |

| Environmental Science | Investigated for heavy metal capture and CO2 sequestration. numberanalytics.com |

Significance of Halide Salts of Imidazole in Research

When imidazole or its N-substituted derivatives are protonated or alkylated, they form imidazolium (B1220033) salts. wikipedia.org When the accompanying anion is a halide (such as chloride, bromide, or iodide), these compounds are known as imidazolium halide salts. These salts are not mere curiosities; they possess unique properties that make them highly significant in modern chemical research, most notably as ionic liquids.

Ionic liquids (ILs) are salts that are liquid at or near room temperature. Imidazolium halide salts are among the most common and well-studied classes of ILs. lifechemicals.comalfa-chemistry.com Their popularity stems from their tunable nature; by altering the alkyl groups on the imidazolium cation and changing the halide anion, researchers can fine-tune properties like viscosity, melting point, and solubility. alfa-chemistry.com This has led to their use as "green" solvents in organic synthesis, offering an alternative to volatile organic compounds (VOCs). alfa-chemistry.com

Beyond their role as solvents, imidazolium halide salts are crucial as precursors and catalysts . They are key starting materials for the synthesis of N-heterocyclic carbenes, which are generated by deprotonating the imidazolium salt. wikipedia.org In catalysis, imidazolium salts themselves can act as catalysts, for instance, in the preparation of bis(indolyl)methanes. umn.edu They are also used in various electrochemical applications and as electrolytes. alfa-chemistry.com Recent research has explored their use as corrosion inhibitors for metals and in the pretreatment of biomass. nih.govnih.gov

Research Trajectory of Imidazole Hydroiodide: Historical Context and Contemporary Relevance

This compound, also known as imidazolium iodide, is the specific salt formed between imidazole and hydroiodic acid. guidechem.com While the parent imidazole molecule has a long history dating back to the 1850s, the focused research trajectory of this compound is more contemporary, driven by the emergence of new technologies, particularly in the field of renewable energy.

Historically, the synthesis of simple imidazole salts was an extension of the study of imidazole's basic properties. nih.gov The ability of the sp2-hybridized nitrogen in the imidazole ring to be protonated by strong acids to form stable crystalline salts is a fundamental characteristic. nih.govresearchgate.net

The contemporary relevance of this compound has surged with the development of dye-sensitized solar cells (DSSCs) and, more recently, perovskite solar cells (PSCs) . researchgate.netnih.gov In these photovoltaic technologies, this compound and its derivatives serve several critical functions:

Electrolyte Component: In DSSCs, iodide-based electrolytes are essential for regenerating the dye after electron injection. Imidazolium iodides are frequently used as a source of iodide ions in these electrolytes.

Perovskite Additive: In the rapidly advancing field of PSCs, adding small amounts of this compound or related compounds like 4-iodo-1H-imidazole to the perovskite precursor solution has been shown to be highly beneficial. researchgate.netrsc.org Research indicates these additives can passivate defects in the perovskite crystal lattice, reduce non-radiative recombination, and improve the quality and stability of the perovskite film. researchgate.netnih.gov This leads to significant improvements in device performance, including higher power conversion efficiencies and enhanced operational stability. nih.govrsc.org For instance, the introduction of N-(3-aminopropyl)-imidazole diiodide has been used for surface passivation, leading to a notable increase in device efficiency. rsc.org

The specific properties of this compound are detailed in the table below.

| Property | Value / Description |

| Chemical Formula | C₃H₅IN₂ (or C₃H₄N₂·HI) |

| Molecular Weight | 195.99 g/mol |

| Appearance | White to orange or green powder/crystals. tcichemicals.com |

| CAS Number | 68007-08-9 |

| Primary Application | Electrolyte material in DSSCs; additive in perovskite solar cells. researchgate.netnih.gov |

The research into this compound exemplifies a common theme in chemistry where a fundamental compound finds new and critical relevance with the advent of advanced technologies.

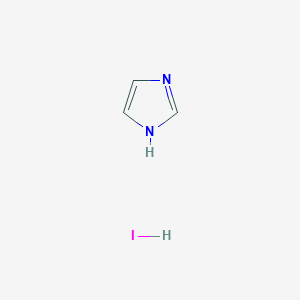

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOIAZWJIACNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335386 | |

| Record name | 1H-Imidazole hydroiodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68007-08-9 | |

| Record name | 1H-Imidazole hydroiodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Imidazole Hydroiodide and Its Derivatives

Direct Synthetic Approaches to Imidazole (B134444) Hydroiodide

Direct approaches typically involve the modification of a pre-existing imidazole molecule to introduce the hydroiodide salt moiety. This is often achieved through reactions at the nitrogen atoms of the imidazole ring.

A primary and straightforward method for the synthesis of N-alkylated imidazole hydroiodides is the direct methylation of the imidazole ring. This reaction involves treating imidazole or its derivatives with a methylating agent. When the agent is methyl iodide, the reaction directly yields the 1-methylimidazolium (B8483265) iodide salt. Industrially, 1-methylimidazole (B24206) is often produced via the acid-catalyzed methylation of imidazole with methanol (B129727). chemicalbook.comgoogle.com A similar principle applies on a laboratory scale, where deprotonating imidazole to form a more nucleophilic sodium salt, followed by the addition of a methylating agent, can also produce the desired compound. chemicalbook.com

Direct methylation strategies using highly electrophilic reagents have also been developed, affording high yields of the corresponding imidazolium (B1220033) salts. researchgate.net For instance, the synthesis of a derivative, 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole, hydroiodide, has been achieved by reacting 2-methylthioimidazoline, hydroiodide with methyl hydrazine (B178648) in ethanol (B145695), followed by reflux. prepchem.com This demonstrates the formation of a hydroiodide salt of an imidazole derivative through nucleophilic substitution on a pre-formed ring system.

The efficiency and yield of imidazole salt formation are highly dependent on the specific reaction conditions employed. The process of optimizing these conditions involves systematically adjusting variables such as the solvent, temperature, catalyst, and reaction time to achieve the best possible outcome. wisdomlib.org

For the synthesis of substituted imidazoles, which can then be converted to hydroiodide salts, extensive optimization is often required. For example, in a modular synthesis of 2,4(5)-disubstituted imidazoles, it was found that the oxidation of a methyl ketone precursor was best achieved using a catalytic amount of aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO) at 85 °C. researchgate.net Subsequent condensation to form the imidazole ring showed that the choice of solvent was critical, with methanol providing superior yields compared to ethanol, dimethylformamide (DMF), or toluene. researchgate.net

Modern techniques like microwave-assisted synthesis offer rapid and efficient means of optimization. By employing a factorial design, researchers can systematically vary parameters like microwave power and irradiation time to maximize product yield in a fraction of the time required by conventional heating methods. orientjchem.org

Table 1: Effect of Solvent on Imidazole Condensation Yield (Illustrative) This table illustrates the principles of yield optimization by showing how solvent choice can impact the final yield in a typical imidazole condensation step, based on findings in related syntheses. researchgate.net

| Entry | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Methanol (MeOH) | 65 | 69 |

| 2 | Ethanol (EtOH) | 78 | 62 |

| 3 | Dimethylformamide (DMF) | 85 | 55 |

| 4 | Toluene (PhMe) | 85 | 48 |

General Strategies for Imidazole Ring Synthesis Relevant to Hydroiodide Formation

Beyond direct modification, numerous methods exist to construct the imidazole ring from acyclic precursors. The resulting imidazole products can be subsequently treated with hydroiodic acid or an appropriate alkyl iodide to furnish the desired hydroiodide salt.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, in this case, a substituted imidazole. sioc-journal.cn These reactions are valued for their high atom economy and operational simplicity. sioc-journal.cnresearchgate.net A classic example is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate). mdpi.com

The versatility of MCRs allows for the synthesis of a wide array of multi-substituted imidazoles by varying the starting components. nih.gov For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized in a one-pot, four-component reaction of benzil, an aromatic aldehyde, a primary amine, and ammonium acetate (B1210297). mdpi.comnih.gov Catalysts, including various nanoparticles or even imidazole itself, can be employed to facilitate these transformations under neutral or mild conditions. mdpi.comrsc.org

Table 2: Examples of Components in Multi-component Imidazole Synthesis This table showcases the diversity of starting materials that can be used in MCRs to produce various substituted imidazoles. nih.govrsc.org

| 1,2-Dicarbonyl | Aldehyde | Amine/Ammonia Source | Catalyst (Example) |

| Benzil | Benzaldehyde | Ammonium Acetate | SO₄²⁻/Y₂O₃ |

| Glyoxal (B1671930) | Formaldehyde (B43269) | Aniline (B41778), Ammonium Acetate | Fe₃O₄@SiO₂/BNC |

| Anisil | 4-Chlorobenzaldehyde | Ammonium Acetate | ZnS-ZnFe₂O₄ |

| Benzil | 2-Naphthaldehyde | Aminoethylpiperazine, Ammonium Acetate | None (Solvent-free) |

Catalytic Protocols in Imidazole Synthesis

Catalysis is central to many modern methods of imidazole synthesis, offering improved efficiency, selectivity, and milder reaction conditions compared to classical methods. nih.gov These protocols often involve the catalytic formation of the five-membered ring core from various precursors.

Transition metals such as copper (Cu), palladium (Pd), rhodium (Rh), and silver (Ag) are widely used to catalyze the cyclization and annulation reactions that form the imidazole ring. nih.govchim.itorganic-chemistry.org These metals can facilitate bond formations that are otherwise difficult to achieve.

Copper catalysis is particularly prominent. Copper salts can promote the regioselective oxidative diamination of terminal alkynes with amidines, using oxygen as a co-oxidant, to produce 1,2,4-trisubstituted imidazoles. chim.itorganic-chemistry.org The mechanism is thought to involve the formation of a copper(II)-diyne complex. chim.it Copper-catalyzed three-component reactions involving imines and terminal alkynes have also been developed to synthesize imidazolidines, which are precursors to imidazoles. chim.it Other metal-mediated approaches include rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles and iron-catalyzed [3+2] addition protocols. rsc.orgorganic-chemistry.org The resulting imidazole products from any of these catalytic routes can be isolated and subsequently converted into their hydroiodide salts.

Table 3: Overview of Metal-Mediated Imidazole Synthesis Protocols This table summarizes various metal-catalyzed reactions for the formation of the imidazole ring, highlighting the diversity of catalysts and reactants.

| Metal Catalyst | Reactants | Product Type | Reference |

| Copper(I) iodide (CuI) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Substituted Imidazo[1,2-a]pyridines | nih.gov |

| Copper(II) acetate (Cu(OAc)₂) | Amidines, Terminal Alkynes | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Silver triflate (AgOTf) | Propargylamines, Ketenimines | 1,2,5-Trisubstituted Imidazoles | chim.it |

| Rhodium(II) octanoate | 1-Sulfonyl triazoles, Nitriles | Substituted Imidazoles | organic-chemistry.org |

| Iron(III) chloride (FeCl₃) / Iodine | Ketones, 2-Aminobenzylalcohol, Tosylamine | 1,4-Disubstituted Imidazoles | rsc.org |

Organocatalytic and Metal-Free Synthetic Pathways

The synthesis of imidazole derivatives, the precursors to imidazole hydroiodides, can be achieved through various organocatalytic and metal-free routes, offering sustainable and environmentally friendly alternatives to traditional metal-catalyzed reactions. These methods often utilize small organic molecules as catalysts or are promoted by non-metallic reagents. organic-chemistry.orgresearchgate.net

One notable organocatalytic approach involves the use of a thiazolium catalyst. In this method, an aldehyde reacts with an acyl imine in the presence of the thiazolium catalyst to generate an α-ketoamide in situ. This intermediate then undergoes ring closure to form the substituted imidazole. nih.govcapes.gov.brwustl.edu This one-pot synthesis is efficient for producing a variety of substituted imidazoles. nih.govcapes.gov.br

Benzoic acid has been shown to catalyze a multicomponent reaction between vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.org This metal-free approach provides 1,2,5-trisubstituted imidazoles with high functional group compatibility and avoids the generation of toxic waste. organic-chemistry.org

Furthermore, metal-free syntheses of tetrasubstituted imidazoles have been developed from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. nih.gov These reactions can be carried out under solvent-free, aerobic conditions, sometimes with a catalytic amount of a simple acid like acetic acid, demonstrating high atom economy and yielding polysubstituted imidazoles in significant yields. nih.gov

Iodine itself can mediate the synthesis of functionalized imidazolium salts. A novel annulation reaction of two enamine molecules with iodine under basic conditions has been established to form 4-functionalized imidazolium salts. In this process, iodine serves as both an iodinating agent and a Lewis acid catalyst. nih.gov This method is advantageous due to its use of readily available substrates, mild reaction conditions, and the absence of transition metals. nih.gov Similarly, potassium iodide (KI) can mediate a noble-metal-free oxidative cyclization of enamines with t-butyl nitrite (B80452) as both an aminating reagent and an oxidant to produce imidazole-4-carboxylic derivatives. organic-chemistry.org

Photocatalysis using organic dyes offers another metal-free pathway. A visible-light-mediated dehydrogenative N-insertion reaction catalyzed by an organic dye can produce highly substituted imidazoles. This approach is considered sustainable and convenient, proceeding through a photoinduced iminyl radical intermediate without the need for external oxidants. organic-chemistry.org

The following table summarizes some of the organocatalytic and metal-free synthetic pathways for imidazole derivatives:

| Catalyst/Reagent | Reactants | Product | Key Features |

| Thiazolium catalyst | Aldehyde, Acyl imine | Substituted imidazole | One-pot synthesis, in situ generation of α-ketoamide. nih.govcapes.gov.brwustl.edu |

| Benzoic acid | Vinyl azide (B81097), Aromatic aldehyde, Aromatic amine | 1,2,5-Trisubstituted imidazole | Metal-free, high functional group compatibility. organic-chemistry.org |

| Acetic acid (catalytic) | Arylmethylamine, 1,2-Dicarbonyl/Benzoin | Tetrasubstituted imidazole | Metal-free, solvent-free, aerobic conditions. nih.gov |

| Iodine | Enamines | 4-Functionalized imidazolium salt | Iodine acts as catalyst and reagent, mild conditions. nih.gov |

| Potassium Iodide (KI) / t-Butyl nitrite | Enamines | Imidazole-4-carboxylic derivative | Noble-metal-free, oxidative cyclization. organic-chemistry.org |

| Organic dye (photocatalyst) | Not specified | Highly substituted imidazole | Visible-light mediated, metal-free, no external oxidant. organic-chemistry.org |

Mechanistic Studies of Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with various mechanisms proposed depending on the synthetic route. The classical Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, provides a foundational understanding of imidazole ring closure. nih.govnih.gov

Mechanistic studies have revealed that the reaction of enamines with trimethylsilyl (B98337) azide (TMSN₃) mediated by iodine proceeds through a sequential removal of two nitrogen atoms from TMSN₃ to form 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org

In the thermolysis of N-arylbenzamidoximes, mechanistic investigations suggest the formation of imidazole derivatives through the fragmentation of the starting material. For instance, the thermolysis of N-2-pyridylbenzamidoxime leads to the formation of 2-phenyl-1H-imidazo[4,5-b]pyridine as a major product. researchgate.net The proposed mechanism involves competitive pathways, including the homolysis of N-O and/or C-N bonds. researchgate.net

For the iodine-mediated annulation of enamines to form imidazolium salts, it is proposed that iodine acts as both an iodinating reagent and a Lewis acid catalyst, facilitating the cyclization process. nih.gov

In the context of C-H arylation of imidazoles, mechanistic hypotheses for positional selectivity often involve either an electrophilic metalation-deprotonation (EMD) or a concerted metalation-deprotonation (CMD) pathway. nih.gov In both mechanisms, a ligand, such as carboxylate or carbonate, is directly involved in the intramolecular deprotonation step. nih.gov

The mechanism for the formation of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction has been well-studied. nih.gov It involves the initial condensation of the dicarbonyl compound with ammonia, followed by reaction with the aldehyde and a second molecule of ammonia to form a diimine intermediate, which then cyclizes and aromatizes to the imidazole ring.

Derivatization Strategies of Imidazole Scaffolds Leading to Hydroiodide Forms

The synthesis of imidazole hydroiodides often involves the initial synthesis of a substituted imidazole followed by a derivatization step, typically quaternization of a ring nitrogen with an iodine-containing reagent.

Alkylation and Arylation Reactions on Imidazole Ring Systems

Alkylation and arylation reactions are fundamental strategies for functionalizing the imidazole ring, which can then be converted to their hydroiodide salts.

Alkylation: The N-alkylation of imidazoles is a common method to introduce alkyl groups onto the nitrogen atoms of the imidazole ring. researchgate.net This reaction is typically carried out by reacting an imidazole derivative with an alkyl halide, such as an alkyl iodide. google.com For instance, reacting 1,2-dimethylimidazole (B154445) with propyl iodide in a suitable solvent like tetrahydrofuran (B95107) can produce 1,2-dimethyl-3-propylimidazolium iodide in high purity and yield. google.com The reactivity of the alkyl halide can influence the reaction conditions, with alkyl iodides generally being more reactive than other alkyl halides. google.com Microwave irradiation has also been employed to accelerate the N-alkylation of imidazoles with alkyl bromides, followed by reaction with allyl bromide to form functionalized imidazolium bromides, which can be precursors to other derivatives. orientjchem.org

Arylation: Arylation of imidazoles can be achieved through various methods, including copper-catalyzed reactions. N-substituted imidazoles can react with diaryliodonium salts in the presence of a copper catalyst to form aryl imidazolium salts. organic-chemistry.org This method is versatile and tolerates a broad range of functional groups. organic-chemistry.org Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has also been reported. rsc.org Furthermore, a copper-mediated domino di-/triarylation of imidazoles using diaryliodonium salts provides a single-step route to polyaryl imidazolium salts. rsc.org A metal- and base-free method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine has been developed, which can be a source for subsequent arylation reactions. acs.org

Synthesis of Functionalized Imidazole Precursors

The synthesis of functionalized imidazole precursors is crucial for accessing a wide range of imidazole hydroiodides with diverse substitution patterns. These precursors can be prepared through various synthetic strategies before the final quaternization step.

One approach involves multicomponent reactions. For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Another multicomponent protocol utilizes α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst to synthesize highly substituted imidazole derivatives. organic-chemistry.org

Heterogeneous catalysis has been widely used for the synthesis of substituted imidazoles, which serve as valuable building blocks. nih.gov The synthesis of 1-phenyl-1H-imidazole, a precursor for further derivatization, can be achieved by reacting aniline with glyoxal and formaldehyde in the presence of glacial acetic acid. orientjchem.org

The synthesis of imidazole-containing cyclic iodonium (B1229267) salts has been developed through the oxidative cyclization of 1-aryl-5-iodoimidazoles using an Oxone®/H₂SO₄ oxidative system. chemrxiv.org These cyclic iodonium salts can then be converted to their iodide forms. chemrxiv.org

Formation of Imidazolium Salts from Substituted Imidazoles

The final step in forming imidazole hydroiodides is the quaternization of the substituted imidazole with an iodide source. This process converts the neutral imidazole into a positively charged imidazolium cation with an iodide counter-anion, forming an imidazolium iodide salt. wikipedia.org

This transformation is typically achieved by reacting the substituted imidazole with an alkyl iodide. google.com The choice of solvent can be critical for achieving high yields and purity, with cyclic ether compounds like tetrahydrofuran being effective for the reaction of imidazole derivatives with organic iodides. google.com

Mechanochemical methods, such as grinding, have also been employed for the synthesis of imidazolium salts. researchgate.netmdpi.com Grinding a substituted imidazole with a halogenated reagent can lead to the formation of the corresponding imidazolium salt, sometimes with improved yields and shorter reaction times compared to conventional solution-based methods. mdpi.com

A modular one-pot method for synthesizing highly substituted imidazolium salts involves the coupling of formamidines with α-halo ketones to form imidazolinium salts, which are then converted to imidazolium salts. organic-chemistry.org While this method primarily describes the formation of salts with other halides, the principle can be extended to the synthesis of hydroiodides by using an appropriate iodine-containing reagent.

The synthesis of imidazolium salts with specific functionalities can also be achieved through targeted reactions. For example, an annulation reaction of two enamine molecules with iodine under basic conditions directly yields 4-functionalized imidazolium salts. nih.gov

The following table provides examples of the formation of imidazolium salts:

| Starting Imidazole | Reagent | Product | Method |

| 1,2-Dimethylimidazole | Propyl iodide | 1,2-Dimethyl-3-propylimidazolium iodide | Solution-phase alkylation google.com |

| N-Substituted imidazole | Diaryliodonium salt / Copper catalyst | Aryl imidazolium salt | Copper-catalyzed arylation organic-chemistry.org |

| Substituted imidazole | Halogenated reagent | Imidazolium salt | Mechanochemical grinding researchgate.netmdpi.com |

| Enamines | Iodine | 4-Functionalized imidazolium salt | Iodine-mediated annulation nih.gov |

| 1-Aryl-5-iodoimidazole | Oxone®/H₂SO₄ then KI | Benzo[d]imidazo[5,1-b] organic-chemistry.orgnih.goviodazol-4-ium iodide | Oxidative cyclization followed by anion exchange chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation of Imidazole Hydroiodide

Vibrational Spectroscopy of Imidazole (B134444) Hydroiodide

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of imidazole hydroiodide. These vibrations are sensitive to the molecular structure, the nature of the chemical bonds, and the interactions between the imidazolium (B1220033) cation and the iodide anion.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the compound, with specific peaks corresponding to different functional groups and vibrational motions. In the case of imidazolium-based ionic liquids, the FTIR spectra are characterized by bands arising from the imidazolium ring and its substituents.

Key vibrational modes observed in the FTIR spectra of imidazolium derivatives include C-H stretching, N-H stretching, and various ring stretching and bending vibrations. The interaction with the iodide anion can influence the position and shape of these bands, particularly those involving the acidic protons of the imidazolium ring. For instance, hydrogen bonding between the C-H groups of the ring and the iodide anion can lead to shifts in the corresponding stretching frequencies. uzhnu.edu.uachalmers.se

Table 1: Representative FTIR Vibrational Assignments for Imidazolium-Based Compounds

| Wavenumber (cm⁻¹) | Assignment |

| 3170 - 3150 | C-H stretching (imidazolium ring) |

| ~1565 | C=C stretching (imidazolium ring) |

| ~1170 | In-plane C-H bending (imidazolium ring) |

| 800 - 700 | Out-of-plane C-H bending (imidazolium ring) |

| 650 - 600 | Ring bending modes |

Note: The exact positions of the peaks can vary depending on the specific imidazolium derivative and the nature of the counter-ion. researchgate.netacs.org

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is instrumental in studying the vibrations of the imidazolium ring and the interactions with the iodide anion.

The Raman spectra of imidazolium-based ionic liquids often show strong bands corresponding to the stretching and bending modes of the imidazolium ring. nih.gov The low-frequency region of the Raman spectrum is especially informative for studying the intermolecular vibrations between the imidazolium cation and the iodide anion, providing insights into the nature of the ionic interactions. researchgate.net

Table 2: Representative Raman Shifts for Imidazolium-Based Compounds

| Raman Shift (cm⁻¹) | Assignment |

| 3170 - 3100 | C-H stretching (imidazolium ring) |

| ~1570 | In-plane C-C and C-N stretching |

| ~1420 | In-plane C-H bending |

| ~1170 | Ring breathing modes |

| Below 200 | Cation-anion intermolecular vibrations |

Note: The specific Raman shifts can be influenced by the structure of the imidazolium cation and the identity of the anion. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazolium ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the positively charged nitrogen atoms and the nature of the iodide counter-ion.

In a representative example of a simple imidazolium iodide, 1-ethyl-3-methylimidazolium (B1214524) iodide, the proton at the C2 position is the most deshielded due to its proximity to both nitrogen atoms, resulting in a signal at a higher chemical shift. The protons at the C4 and C5 positions typically appear at slightly lower chemical shifts. sapub.org

Table 3: Representative ¹H NMR Chemical Shifts for 1-Ethyl-3-methylimidazolium Iodide in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H2 (NCHN) | 10.05 | singlet |

| H4, H5 | 7.53 | doublet of doublets |

| -CH₂- (ethyl) | 4.47 | quartet |

| -CH₃ (methyl) | 4.12 | singlet |

| -CH₃ (ethyl) | 1.63 | triplet |

Source: Adapted from Heckman, N. L., et al. (2022). sapub.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each carbon atom in the imidazolium ring. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms.

For 1-ethyl-3-methylimidazolium iodide, the carbon at the C2 position is the most deshielded and appears at the highest chemical shift. The C4 and C5 carbons resonate at intermediate chemical shifts, while the carbons of the ethyl and methyl substituents appear at lower chemical shifts. sapub.org

Table 4: Representative ¹³C NMR Chemical Shifts for 1-Ethyl-3-methylimidazolium Iodide in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C2 (NCN) | 135.4 |

| C4 | 123.2 |

| C5 | 121.9 |

| -CH₂- (ethyl) | 44.7 |

| -CH₃ (methyl) | 36.8 |

| -CH₃ (ethyl) | 15.2 |

Source: Adapted from Heckman, N. L., et al. (2022). sapub.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For an ethyl group, for instance, cross-peaks would be observed between the -CH₂- and -CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the imidazolium ring and any substituents.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, the H2 proton would show a correlation to the C4 and C5 carbons.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity and assignments made from 1D NMR spectra.

X-ray Diffraction Analysis of Crystalline this compound

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. For ionic compounds like this compound, XRD provides precise information on ion packing, intermolecular distances, and the nature of the forces governing the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the absolute structure determination of crystalline materials. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a complete model of the asymmetric unit can be constructed, revealing exact bond lengths, angles, and atomic positions. tcichemicals.com

The synthesis of this compound, by reacting imidazole with hydroiodic acid, yields ionic salt crystals suitable for such analysis. researchgate.netrsc.org Studies utilizing SC-XRD have successfully characterized the resulting [C₃N₂H₅⁺][I⁻] crystals, providing fundamental insights into their solid-state structure. researchgate.net These analyses are crucial for understanding the relationship between the molecular structure and the material's macroscopic properties.

Crystallographic Parameters and Space Group Analysis

The analysis of diffraction data for this compound reveals its specific crystallographic parameters. At room temperature, the compound adopts a centrosymmetric, trigonal crystal system. researchgate.netrsc.org The structure is characterized by disordered imidazolium cations and discrete iodide (I⁻) anions within the crystal lattice. researchgate.net This disorder indicates that the imidazolium cations occupy multiple possible orientations within the crystal structure at this temperature. researchgate.net As the temperature is lowered, this compound undergoes discontinuous phase transitions, leading to a more ordered structure. researchgate.netrsc.org

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | [C₃N₂H₅⁺][I⁻] | researchgate.net |

| Crystal System | Trigonal | researchgate.netrsc.org |

| Space Group | R-3 | researchgate.netrsc.org |

| Key Structural Feature | Disordered imidazolium cations | researchgate.net |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily strong hydrogen bonds. A key feature is the presence of N–H⋯I hydrogen bonds, where the hydrogen atoms attached to the nitrogen atoms of the imidazolium cation form a strong electrostatic interaction with the iodide anions. rsc.org These interactions are fundamental to the cohesion and packing of the ions in the solid state.

In the room temperature phase, the disordered nature of the imidazolium cations complicates a simple description of the hydrogen bonding network. However, upon cooling to lower temperature phases (e.g., 110 K), the structure becomes more ordered, revealing distinct hydrogen-bonded chains where imidazolium cations bridge iodide ions. researchgate.net The analysis of these networks is critical for understanding the mechanisms of phase transitions and the dynamic properties of the imidazolium cation within the lattice. researchgate.netrsc.org

X-ray Absorption Spectroscopy for Electronic Fingerprinting

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of matter. By tuning synchrotron-based X-rays to the absorption edge of a specific element (like nitrogen in this compound), detailed information about oxidation states, coordination chemistry, and the unoccupied electronic states can be obtained.

Probing Electronic Structure and Protonation States

Nitrogen K-edge XAS is particularly sensitive to the chemical environment and protonation state of nitrogen atoms in molecules like imidazole. The protonation of the imidazole ring to form the imidazolium cation, as occurs in this compound, induces significant changes in the N 1s XAS spectrum. Neutral imidazole in solution exhibits two distinct N K-edge resonances, corresponding to the inequivalent imine (-N=) and amine (-NH-) nitrogen atoms. guidechem.com

In contrast, the protonated imidazolium cation ([C₃N₂H₅⁺]), where both nitrogen atoms are chemically equivalent due to resonance, displays a single prominent absorption band. guidechem.com Experimental studies on imidazolium in solution show this feature at approximately 401.5 eV. guidechem.com This clear spectral signature serves as an unambiguous electronic fingerprint, confirming the protonated state of the imidazole ring in the hydroiodide salt. This technique allows for the direct attribution of spectral features to specific non-equivalent nitrogen atoms and provides insight into the molecule's HOMO-LUMO gap. acs.org

Analysis of Solvent Polarization Effects on Spectroscopic Signatures

When analyzing XAS data of species like this compound in solution, contributions from the solvent must be carefully subtracted to isolate the spectrum of the solute. guidechem.com Research comparing imidazolium in different solvents, such as ethanol (B145695) and water, reveals how the polarity and hydrogen-bonding capability of the solvent can modulate the electronic environment of the cation. guidechem.com These solvent polarization effects can cause slight shifts in the observed absorption energies, highlighting the sensitivity of XAS to the local dielectric environment and specific intermolecular interactions in the solvated state.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a pivotal analytical technique for investigating the electronic structure and physicochemical properties of heterocyclic compounds like imidazole and its salts, including this compound. This method relies on the principle that molecules absorb light in the UV-Vis range, promoting electrons from a ground state to a higher energy excited state. The absorption pattern is highly sensitive to the molecule's electronic environment, making it an invaluable tool for studying ionization processes. For imidazole derivatives, changes in pH directly influence the protonation state of the nitrogen atoms in the heterocyclic ring, leading to distinct and measurable alterations in their UV-Vis absorption spectra. researchgate.netvlabs.ac.in These spectral variations provide the basis for determining fundamental properties such as acid dissociation constants (pKa) and for elucidating the specific sites and mechanisms of protonation. researchgate.netijper.org

Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the tendency of a compound to donate a proton. For imidazole, the pKa value corresponds to the equilibrium between its neutral form and its protonated form, the imidazolium ion. UV-Vis spectrophotometry is a widely used, simple, and accurate method for determining pKa values. ijper.org The methodology is based on monitoring the changes in the UV-Vis absorption spectrum of the imidazole derivative across a range of pH values.

The underlying principle is that the protonated and deprotonated species of the molecule have different electronic structures and, therefore, distinct molar absorptivities and absorption maxima. vlabs.ac.in By systematically measuring the absorbance at a specific wavelength—ideally one where the difference in absorbance between the two species is maximal—at various known pH values, a titration curve can be generated. Plotting absorbance versus pH typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal, and this pH value is, by definition, the pKa of the compound. ijper.org

This relationship is mathematically described by the Henderson-Hasselbalch equation:

pKa = pH + log([InH+]/[In])

where [InH+] is the concentration of the protonated species (acid) and [In] is the concentration of the deprotonated species (base). vlabs.ac.in The ratio of these concentrations can be determined from the absorbance data. Several graphical and computational methods, such as the Albert-Serjeant and Bates-Schwarzenbach methods, can be employed for precise pKa calculation from the spectral data. ijper.org The pKa of the imidazolium ion has been extensively studied, with considerations for temperature and ionic strength being important for accurate determinations. rsc.org Modern adaptations of this technique utilize 96-well microplates to enable medium-throughput pKa determination for libraries of compounds. nih.gov

Table 1: Experimentally Determined pKa Values for Imidazole and Selected Derivatives

| Compound | Method | pKa Value(s) | Reference |

| N-methylimidazole | Potentiometric Titration | 7.18 ± 0.02 | nih.gov |

| N-methylimidazole | Spectrophotometric Titration | 7.25 | nih.gov |

| Pyrrole-Imidazole Polyamide (PIP-1) | Potentiometric Titration | 6.54 ± 0.01 (Internal Im) | nih.gov |

| 6.74 ± 0.03 (Terminal Im) | |||

| Imidazole Schiff Base 2 | UV-Vis Spectrophotometry | 3.432 | researchgate.net |

| Imidazole Schiff Base 3 | UV-Vis Spectrophotometry | 6.452 | researchgate.net |

| Imidazole Schiff Base 6 | UV-Vis Spectrophotometry | 5.606 | researchgate.net |

This table presents a selection of pKa values for imidazole-containing compounds. The specific values can be influenced by the experimental conditions, including temperature, ionic strength, and the presence of co-solvents.

Protonation Mechanisms of Imidazole Derivatives

UV-Vis spectrophotometry is not only used to determine the pKa but also to elucidate the mechanism of protonation, i.e., identifying which atom in a molecule accepts a proton. The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1), which is part of the N-H group in the neutral form, and a pyridine-type nitrogen (N-3), which has a lone pair of electrons. It is this pyridine-type nitrogen that is the primary site of protonation in acidic conditions, forming the symmetric imidazolium cation.

This protonation event causes a significant change in the electronic structure of the aromatic ring, which is reflected in the UV-Vis spectrum. Typically, the formation of the imidazolium cation can lead to a shift in the wavelength of maximum absorbance (λmax). For instance, studies on D-π-A type imidazole derivatives have shown that the formation of an imidazolium salt can result in a small bathochromic (red) shift of about 10 nm in the absorption spectrum. nih.gov This is attributed to the imidazolium cation acting as a stronger electron acceptor compared to the neutral imidazole ring. nih.gov

In more complex imidazole derivatives containing other ionizable groups, UV-Vis spectrophotometry can help assign pKa values to specific protonation sites. By analyzing the spectral shifts, researchers can distinguish between the protonation of the imidazole nitrogen and other sites, such as phenolic oxygens or other heterocyclic nitrogens within the same molecule. researchgate.net For example, in studies of pyrrole-imidazole polyamides, distinct pKa values were assigned to internal and terminal imidazole residues based on their unique electronic environments. nih.gov Computational studies using Time-Dependent Density Functional Theory (TD-DFT) complement experimental findings by predicting UV-Vis spectra for different protonated species, confirming that imidazole has a characteristic absorption in the UVC region (around 205 nm) which shifts upon substitution or protonation. acs.org The ability to track these pH-dependent spectral changes allows for a detailed understanding of how and where protonation occurs, which is fundamental to the molecule's reactivity and interaction with its environment.

Table 2: UV-Vis Absorption Data for Imidazole and Derivatives

| Compound | Solvent/Condition | λmax (nm) | Observation | Reference |

| Imidazole | - | ~205 | Characteristic absorption | acs.org |

| Imidazole Derivatives (general) | - | - | Redshift in absorption peak compared to imidazole | acs.org |

| D-π-A Imidazole Derivative (T-1) | DMF | ~380 | - | nih.gov |

| D-π-A Imidazolium Salt (T-2) | DMF | ~390 | ~10 nm red-shift upon formation of imidazolium cation | nih.gov |

This table summarizes characteristic UV-Vis absorption maxima (λmax) for imidazole and illustrates the spectral shifts observed upon derivatization and protonation (salt formation).

Computational Chemistry and Theoretical Modeling of Imidazole Hydroiodide

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of imidazole (B134444) hydroiodide at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For imidazolium (B1220033) iodide, DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (such as 6-311++G(d,p) for carbon, nitrogen, and hydrogen, and a basis set like 6-311G(d,p) for the large iodide atom), are used to predict bond lengths, bond angles, and dihedral angles aip.org.

In the optimized geometry of an imidazolium iodide ion pair, the iodide anion is typically located near the imidazolium ring. The imidazolium ring itself is a planar pentagon researchgate.net. The interaction between the cation and anion is a key feature, with the iodide anion often positioned to interact with the acidic protons on the imidazolium ring, particularly the C2-H proton rsc.org. Studies on related 1-alkyl-3-methylimidazolium iodide ionic liquids show that in the most stable conformations, the iodide anion is positioned above the plane of the imidazolium ring, in close contact with the C2-H proton rsc.org. The planarity of the imidazolium ring, a key structural feature, is maintained in these interactions researchgate.net.

Table 1: Selected Optimized Geometrical Parameters of an Imidazolium Cation (Illustrative) Note: This table provides illustrative data based on typical findings for imidazolium-based ionic liquids. Exact values for unsubstituted imidazole hydroiodide would require specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.34 | ||

| C2-N3 | 1.34 | N1-C2-N3: ~108 | |

| N3-C4 | 1.38 | ||

| C4-C5 | 1.33 | ||

| C5-N1 | 1.38 | C5-N1-C2-N3: ~0 |

Data compiled from typical values found in computational studies of imidazolium-based ionic liquids researchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.netresearchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity youtube.com.

In the case of imidazolium iodide, the HOMO is typically dominated by the contributions from the iodide anion, indicating that the anion is the primary site for electron donation icm.edu.pl. The LUMO, conversely, is generally localized on the imidazolium ring, signifying that the ring is the electron-accepting part of the ion pair icm.edu.plresearchgate.net. This distribution of frontier orbitals is crucial in understanding the role of imidazolium iodides in applications such as electrolytes in dye-sensitized solar cells, where electron transfer processes are key researchgate.net.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are illustrative and depend on the specific computational method and basis set used.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -7.0 |

| LUMO | -1.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 6.0 |

Data synthesized from typical ranges reported for imidazolium-based ionic liquids icm.edu.pl.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites ter-arkhiv.ru. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.net. Green represents areas of neutral potential.

For the imidazolium iodide ion pair, MEP analysis reveals distinct regions of reactivity. The area around the iodide anion shows a strong negative potential, confirming it as a nucleophilic center rsc.org. On the imidazolium cation, the most positive potential is concentrated around the hydrogen atoms, particularly the one bonded to the C2 carbon, making it the most likely site for nucleophilic interaction rsc.orgresearchgate.net. This information is consistent with the findings from FMO analysis and provides a visual guide to the intermolecular interactions the ion pair will engage in.

Atomic Charge Analysis and Charge Transfer Mechanisms

Atomic charge analysis provides a quantitative measure of the electron distribution among the atoms in a molecule. Several methods exist for calculating atomic charges, with Mulliken population analysis being one of the most common, though it is known to be sensitive to the choice of basis set uni-muenchen.dewikipedia.org. This analysis helps in understanding the electrostatic interactions and the nature of bonding within the molecule.

In this compound, the nitrogen atoms in the imidazolium ring carry a negative charge, while the hydrogen atoms, especially those attached to the ring, are positively charged. The iodide anion, of course, carries a formal negative charge. The distribution of these partial charges governs the electrostatic interactions between the imidazolium cation and the iodide anion.

Charge transfer mechanisms within the imidazolium iodide system can be investigated using methods like constrained DFT rsc.org. These studies can elucidate the nature of excited states, such as electron transfer (ET) states, which are crucial for understanding the photophysical properties of these compounds rsc.org. For instance, in some functionalized imidazolium iodides, electron transfer can occur from the iodide anion to the imidazolium cation upon photoexcitation rsc.org.

Table 3: Illustrative Mulliken Atomic Charges for an Imidazolium Cation Note: These values are for illustrative purposes and are highly dependent on the computational method.

| Atom | Charge (a.u.) |

| N1 | -0.4 to -0.6 |

| C2 | +0.2 to +0.4 |

| N3 | -0.4 to -0.6 |

| C4 | +0.1 to +0.3 |

| C5 | +0.1 to +0.3 |

| H (on N) | +0.3 to +0.5 |

| H (on C) | +0.1 to +0.2 |

Data based on general findings from computational studies on imidazolium systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior and intermolecular interactions of this compound, particularly in the condensed phase.

Simulating Intermolecular Interactions in Solution Phase

MD simulations are especially useful for understanding how this compound behaves in a solvent, such as water. These simulations can model the interactions between the imidazolium cations, iodide anions, and the surrounding solvent molecules acs.orgnih.gov.

Conformational Analysis and Stability in Varied Environments

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in characterizing the conformational preferences and stability of the imidazole ring and its protonated form, the imidazolium cation. The stability of these structures is not static but is significantly influenced by the surrounding environment, such as the solvent.

Conformational analysis of imidazole-containing peptides reveals that tautomeric forms and pH can induce significant conformational switches. nih.govresearchgate.net For instance, in a model of alanine (B10760859) with a C-terminal imidazole, the neutral tautomers (τ and π) preferentially adopt distinct conformations, with torsion angles differing by approximately 180°, leading to substantial changes in peptide chain structure. nih.gov The protonated imidazolium form's conformational preferences are highly dependent on the environment. nih.govresearchgate.net

The stability of imidazole and its derivatives has been computationally compared, revealing that the imidazole ring is generally more stable than its isomer, pyrazole (B372694). uj.edu.plpurkh.com This enhanced stability is attributed to the distribution of charge and energy among the atoms in the ring. uj.edu.pl The solvent environment plays a critical role. Studies on imidazole-heme complexes showed that in a vacuum, the orientation of the imidazole ligand is governed by intramolecular electrostatic interactions. mdpi.com However, in a dielectric medium simulating water or a protein, the interaction of the complex's dipole moment with the reaction field becomes a competitive factor, slightly reducing the conformational preference. mdpi.com

The stability of imidazole derivatives is also explored through their reactivity. Computational investigations into the atmospheric oxidation of imidazole show that it can be efficiently oxidized by OH and NO₃ radicals in the aqueous phase, with calculated atmospheric lifetimes of 14.05 hours and 0.27 hours, respectively. acs.org This indicates that while the imidazole core is stable, it is susceptible to degradation under specific environmental conditions. acs.orgacs.org

Table 1: Relative Stability of Imidazole Tautomers and Derivatives

| Compound/System | Computational Method | Key Finding on Stability/Conformation | Reference |

|---|---|---|---|

| Imidazole-amino acids | DFT (M06-2X/6–31+G(d,p)) | Tautomerism and pH induce major conformational switches. The protonated (imidazolium) form's preferences depend on the solvent polarity. | nih.govresearchgate.net |

| Imidazole vs. Pyrazole | DFT, MP2, G4 | Imidazole ring structures are generally more stable than their pyrazole isomers due to more favorable charge and energy distribution. | uj.edu.plpurkh.com |

| Imidazole-Heme Complex | DFT with continuum dielectric model | Orientational preference of imidazole is high in vacuum (ΔE = 3.84 kcal/mol) but decreases in protein (ΔE = 2.35 kcal/mol) and water (ΔE = 2.40 kcal/mol) environments. | mdpi.com |

| Imidazol-2-ylidenes | DFT | Aromatic stabilization energy (ASE) shows a strong linear correlation with the activation energy of dimerization, indicating its importance for stability. | researchgate.net |

Computational Studies on Reaction Mechanisms

The imidazole moiety is renowned for its catalytic activity, participating in a wide range of chemical and biological reactions. Computational studies have been pivotal in dissecting these reaction mechanisms, elucidating the roles of intermediates, and mapping out the energetic landscapes of reaction pathways.

Elucidation of Transition States and Reaction Pathways

Theoretical calculations allow for the precise characterization of transition states (TS), the high-energy structures that connect reactants to products. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the most likely reaction pathways.

For example, the atmospheric oxidation of imidazole by hydroxyl (•OH) radicals has been studied computationally. rsc.org These studies, using methods like M06-2X/aug-cc-pVTZ coupled with Transition State Theory (TST), found that the reaction proceeds primarily through •OH addition to the carbon atoms of the imidazole ring, which has a lower energy barrier than hydrogen abstraction. rsc.org Specifically, the addition to the C5 position (adjacent to a nitrogen) was identified as the most kinetically favorable pathway, with a calculated energy barrier lower than other potential reaction sites. rsc.org

Similarly, in the synthesis of substituted imidazoles, DFT calculations have been used to map out the entire reaction profile. nih.gov In a one-pot synthesis using an ionic liquid catalyst, computations revealed that the catalyst dramatically lowers the activation energy. The Gibbs free energy barrier (ΔG‡) for a key nucleophilic addition step was calculated to be 49.4 kcal/mol in a catalyst-free medium, but this dropped to as low as 9.2 kcal/mol in the presence of the ionic liquid's cation, which actively participates by donating a proton in the transition state. nih.gov

Theoretical Insights into Catalytic Roles of Imidazole Moieties

The versatility of the imidazole moiety allows it to act as a nucleophilic catalyst, a general base, or a general acid. Computational studies provide deep insights into how it performs these roles.

In acyl transfer reactions, which are fundamental in biochemistry (e.g., in serine proteases), the imidazole group (often from a histidine residue) plays a crucial catalytic role. Density functional theory (DFT) studies on peptide cyclization have shown that imidazole can act as a concerted catalyst, deprotonating a nucleophile as the nucleophile attacks a carbonyl group. nih.govjchr.org This mechanism is reminiscent of the function of the catalytic triad (B1167595) in serine proteases. jchr.org

Computational investigations have also clarified the dual role of the catalyst. For instance, in certain reactions, high concentrations of imidazole are required because it must act as both a base (to deprotonate a nucleophile) and an acid (in its protonated imidazolium form) to protonate a leaving group. jchr.org Theoretical models can quantify the energy barriers for these competing pathways, explaining experimental observations. nih.gov The catalytic effect is so pronounced that in some cases, the presence of an imidazole-based catalyst can change the nature of the transition states entirely, opening up lower-energy reaction channels that are inaccessible in its absence. nih.gov

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is a cornerstone of modern drug discovery and is widely applied to compounds containing the imidazole scaffold to predict and analyze their interactions with biological targets.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves identifying the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the binding of a ligand to a protein's active site. nih.govyoutube.com For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are frequently involved in crucial hydrogen bonding with amino acid residues of the target protein. researchgate.netnih.gov

Molecular docking studies on various imidazole derivatives have provided detailed interaction maps with numerous protein targets. For example, docking of imidazole-quinoline derivatives against the gingipain R protein from Porphyromonas gingivalis showed that the compounds fit within the binding site and formed key interactions, exhibiting better binding affinities than some standard drugs. nih.gov In another study, newly designed imidazo[1,2-a]pyridine-3-carboxamides were docked into the QcrB protein of Mycobacterium tuberculosis, revealing hydrogen bonds and hydrophobic interactions that explain their potential anti-tubercular activity. nih.gov

The results from these docking studies are often summarized by a "binding affinity" or "docking score," which is an estimate of the binding free energy. A lower (more negative) score generally indicates a more stable protein-ligand complex.

Table 2: Example Molecular Docking Studies of Imidazole Derivatives

| Imidazole Derivative Class | Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imidazolyl–methanones | SARS-CoV-2 Mpro (7C6U) | -9.2 | Not specified | mdpi.com |

| Imidazole Quinoline Derivatives | Gingipain R (1CVR) | -9.2 | Not specified | nih.gov |

| Imidazole-Pyrazole Hybrids | GlcN-6-P synthase (2VF5) | -8.81 | Thr352, Lys603 | researchgate.netarabjchem.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis QcrB | -8.5 | Not specified | nih.gov |

| Imidazole Alkaloids | S. mansoni Cathepsin B1 | -7.9 | GLY, HIS, TRP | plos.org |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Beyond just binding to a target, a potential drug molecule must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties before a compound is even synthesized, saving significant time and resources. nih.govmdpi.com Numerous studies have performed ADMET predictions for libraries of imidazole-based compounds.

These predictions are often guided by rules like Lipinski's "Rule of Five," which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. aip.org Computational tools like SwissADME and pkCSM are frequently used to calculate these properties. aip.orgdergipark.org.tr

Studies on various imidazole derivatives have shown that the scaffold is generally amenable to good drug-like properties. For example, in silico analysis of certain imidazole derivatives revealed good water solubility and cell permeability. aip.org ADMET predictions for a series of imidazo[1,2-a]pyridine-3-carboxamides showed they had high gastrointestinal absorption and were non-toxic. nih.gov Similarly, novel imidazole-based drug candidates designed to inhibit Heme Oxygenase-1 were predicted to be orally bioavailable, non-mutagenic, and non-irritant. nih.gov These computational screenings are crucial for prioritizing which compounds should be advanced to more rigorous experimental testing. nih.govresearchgate.net

Table 3: Predicted ADMET Properties for Selected Imidazole Derivatives

| Compound Class | Key Predicted Property | Computational Tool/Method | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | High GI absorption, non-carcinogenic, non-cytotoxic | pkCSM, SwissADME | nih.gov |

| Imidazole-based HO-1 Inhibitors | Orally bioavailable, non-mutagenic, non-tumorigenic | OSIRIS DataWarrior, Lazar | nih.gov |

| General Imidazole Derivatives | Good water solubility (LogS < 5), good permeability | SwissADME | aip.org |

| Imidazolium Salts | Predicted to bind to plasma proteins, suggesting prolonged pharmacological effect. | SwissADME | mdpi.com |

| Imidazole Alkaloids | Acceptable toxicity profiles for progression to clinical trials. | ADMET-SAR | plos.orgnih.gov |

Role of Imidazole Hydroiodide in Advanced Materials and Catalysis Research

Applications in Perovskite Solar Cells (PSCs) and Light-Emitting Diodes (LEDs)

The introduction of imidazole-based compounds into perovskite photovoltaics has been a key strategy for improving their efficiency and longevity. Additive engineering using these molecules has proven effective in enhancing device performance by addressing critical issues at the material and interfacial levels. researchgate.netbohrium.com

A primary challenge in fabricating high-performance perovskite devices is controlling the quality of the polycrystalline perovskite film and minimizing electronic defects. rsc.org Imidazole (B134444) derivatives have been shown to be highly effective in both modulating film growth and passivating defects. bohrium.com

For instance, 4-iodo-1H-imidazole, when added to the perovskite precursor, participates in the crystal growth process, leading to a reduction in pinholes within the film. rsc.org It also suppresses the formation of defects, which curtails non-radiative recombination. rsc.org Similarly, other derivatives like N-(3-aminopropyl)-imidazole diiodide (APDI) and 4,5-diiodoimidazole (4,5-Di-I) have been successfully used for surface passivation. nih.govrsc.orgnih.gov APDI effectively suppresses defect traps by allowing its nitrogen cations to bind with uncoordinated lead ions (Pb²⁺) on the perovskite surface. nih.govrsc.org The 4,5-Di-I molecule not only forms strong Pb–N coordination bonds to passivate defects but also modifies the surface energy, promoting the growth of dense, pinhole-free perovskite films with preferred crystal orientation. nih.gov

The passivation mechanism often involves the imidazole group acting as a Lewis base, donating lone pair electrons from its nitrogen atoms to undercoordinated Pb²⁺ ions (a Lewis acid), thus neutralizing these charge-trapping sites. nih.govnih.gov This interaction has been confirmed through techniques like X-ray photoelectron spectroscopy (XPS), which show a shift in the Pb 4f binding energy, indicating a change in the chemical environment of the lead ions due to coordination with nitrogen. nih.gov Furthermore, imidazolium (B1220033) halides can passivate iodide vacancies on the perovskite surface, further reducing defect density. rsc.orgresearchgate.net

The improvements in film quality and defect reduction directly translate into significant gains in photovoltaic performance and device stability. The use of imidazole-based additives has led to record efficiencies and enhanced longevity in perovskite solar cells.

The introduction of 4-iodo-1H-imidazole into a perovskite solar cell increased the power conversion efficiency (PCE) from a baseline of 17.87% to 21.68% and dramatically boosted the open-circuit voltage (V_oc) from 1.085 V to 1.209 V. rsc.org Surface treatment with N-(3-aminopropyl)-imidazole diiodide (APDI) resulted in a device with a PCE of 21.41% and excellent stability. rsc.org A bifunctional approach using 4,5-diiodoimidazole (4,5-Di-I) at a buried interface yielded a champion PCE of 24.10% and remarkable stability, with the device retaining 91% of its initial efficiency after 1300 hours in a nitrogen atmosphere. nih.gov In another study, modifying the perovskite interface with 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr) achieved a PCE of 25.3% and maintained 90% of its initial performance after being stored for over 5000 hours under ambient conditions. rsc.org

| Imidazole Derivative | Control PCE (%) | Modified PCE (%) | Key Improvement | Reference |

|---|---|---|---|---|

| 4-iodo-1H-imidazole | 17.87 | 21.68 | V_oc increased to 1.209 V | rsc.org |

| N-(3-aminopropyl)-imidazole diiodide (APDI) | N/A | 21.41 | Excellent stability | rsc.org |

| 4,5-diiodoimidazole (4,5-Di-I) | N/A | 24.10 | Maintained 91% PCE after 1300h | nih.gov |

| 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr) | N/A | 25.30 | Maintained 90% PCE after 5000h | rsc.org |

| 4-(trifluoromethyl)-1H-imidazole (THI) | 16.49 | 18.97 | Reduced non-radiative recombination | nih.gov |

Utilization in Ionic Liquid and Deep Eutectic Solvent Systems

Beyond photovoltaics, imidazole hydroiodide is a key building block in the synthesis of ionic liquids (ILs) and deep eutectic solvents (DESs), which are classes of solvents with applications in chemical synthesis and environmental remediation.

This compound and related imidazolium halides are fundamental precursors for creating a wide range of ionic liquids. rsc.org A common synthetic route is the quaternization of an imidazole or a substituted imidazole with an alkyl halide, such as iodomethane (B122720). rsc.orggoogle.com This reaction forms an imidazolium halide salt, which is itself an ionic liquid. rsc.org For example, reacting 1-(1-ethylpropyl)imidazole with iodomethane yields 1-(1-ethylpropyl)-3-methylimidazolium iodide. rsc.org The resulting halide-based ionic liquid can then undergo an anion exchange process to create other ionic liquids with different properties. rsc.orggoogle.com This versatility makes imidazole-derived compounds central to the synthesis of task-specific ionic liquids. rsc.org

Deep eutectic solvents (DESs) are a newer class of green solvents, often composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.govacs.org Imidazole and its salts are effective HBAs for creating DESs designed for carbon dioxide (CO₂) capture. nih.govacs.org

In one study, a series of DESs were prepared by combining an imidazole salt (HBA) with an amine-based solution like monoethanolamine (MEA) as the HBD. nih.govnih.gov The mechanism of CO₂ capture was determined to be chemical absorption, where the CO₂ reacts with the amine group in MEA to form carbamate. nih.govnih.gov The study found that the molar ratio of the components was critical, with a DES composed of imidazole and MEA in a 1:4 molar ratio (Im-MEA (1:4)) showing the highest absorption capacity. nih.govnih.gov This particular solvent could absorb up to 0.323 grams of CO₂ per gram of DES at 303.15 K and 0.1 MPa and demonstrated excellent recyclability over five absorption-desorption cycles. nih.govnih.gov Another investigation into imidazole-tailored DESs also highlighted the role of hydrogen bonding between the imidazole component and MEA in enhancing CO₂ uptake, achieving a capture capacity of up to 21.4 wt%. rsc.orgresearchgate.net

| DES Composition (HBA:HBD) | Molar Ratio | CO₂ Absorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| Imidazole : Monoethanolamine (Im-MEA) | 1:4 | 0.323 g CO₂ / g DES | 303.15 K, 0.1 MPa | nih.govnih.gov |

| 1-butyl-3-methylimidazolium chloride : Monoethanolamine (BMIMCl:MEA) | 1:4 | 21.4 wt% | Room Temperature, Atmospheric Pressure | rsc.orgresearchgate.net |

Catalytic Applications and Mechanistic Insights

The catalytic activity of imidazole and its derivatives is well-established, stemming from the ability of the imidazole ring to act as a proton donor or acceptor, and as a nucleophile. This compound, as an imidazolium salt, partakes in these catalytic processes, with both the imidazolium cation and the iodide anion potentially playing significant roles in the reaction mechanisms.

Imidazole-Mediated Catalysis in Organic Transformations

The imidazole moiety is a key player in a variety of organic transformations. In its protonated form, as in this compound, it can act as a general acid catalyst. Conversely, the neutral imidazole is a potent nucleophile and can function as a general base catalyst. This dual nature allows it to catalyze reactions such as the hydrolysis of esters, where it can facilitate the breakdown of ester bonds. youtube.comrsc.orgnih.govyoutube.com For instance, in ester hydrolysis, imidazole can act as a nucleophilic catalyst by attacking the ester to form an acetyl-imidazolium intermediate, which is then more readily hydrolyzed by water. youtube.comyoutube.com

Imidazolium salts, including the hydroiodide, are also investigated as catalysts in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step. rsc.orgnih.gov The imidazolium cation can activate substrates through hydrogen bonding, while the iodide anion can also participate in the catalytic cycle. In some instances, molecular iodine, a component related to the hydroiodide, has been shown to act as a Lewis acid catalyst in the formation of functionalized imidazolium salts. nih.govacs.org

The table below summarizes some organic transformations where imidazole and its derivatives have been employed as catalysts.

| Reaction Type | Role of Imidazole/Imidazolium Salt | Key Mechanistic Feature | Reference |

| Ester Hydrolysis | Nucleophilic/General Base Catalyst | Formation of an activated acyl-imidazolium intermediate. | youtube.comrsc.orgnih.govyoutube.com |

| Michael Addition | Green Catalyst | Activation of substrates. | nih.gov |